ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate
Description
This compound features a fused triazolo[4,3-b]pyridazin core with a 3-oxo group, a phenylsulfanyl substituent at position 6, and an ethyl benzoate moiety connected via an acetamido linker.
Properties
IUPAC Name |
ethyl 4-[[2-(3-oxo-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-2-31-21(29)15-8-10-16(11-9-15)23-19(28)14-26-22(30)27-18(24-26)12-13-20(25-27)32-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDKJWFPVIMQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts to facilitate the reaction.
Introduction of Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Acetylation and Esterification: The final steps involve acetylation to introduce the acetyl group and esterification to form the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Chemical Reactions Involving Ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H- triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate
This compound can undergo various chemical reactions due to its functional groups:
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Hydrolysis : The ester linkage can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
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Nucleophilic Substitution : The phenylsulfanyl group can participate in nucleophilic substitution reactions.
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Reduction : The carbonyl groups in the compound can be reduced under appropriate conditions.
Table 1: Potential Chemical Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic/Basic | Carboxylic Acid Derivative |
| Nucleophilic Substitution | Nucleophile (e.g., NH3) | Substituted Derivative |
| Reduction | Reducing Agent (e.g., NaBH4) | Reduced Derivative |
Analytical Techniques for Characterization
Characterization of ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H- triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate involves various analytical techniques:
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Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure.
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High Performance Liquid Chromatography (HPLC) : Used to assess purity and quantify the compound.
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Mass Spectrometry (MS) : Used to confirm the molecular weight and structure.
Table 2: Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR | Structural Determination |
| HPLC | Purity Assessment and Quantification |
| MS | Molecular Weight Confirmation |
Scientific Research Applications
Ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate has shown promise in various biological assays:
- Antimicrobial Activity : Compounds with triazole and pyridazine structures are known for their antimicrobial properties. Research indicates that derivatives of similar compounds can inhibit the growth of bacteria and fungi .
- Anticancer Potential : The compound's structural features suggest potential activity against cancer cells. Preliminary studies on related triazole derivatives have demonstrated cytotoxic effects on various cancer cell lines .
- Anti-inflammatory Effects : Compounds containing the triazole moiety have been linked to anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant inhibitory effects .
- Cytotoxicity Assays : Research involving related compounds demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models treated with similar compounds showed reduced inflammation markers after administration, suggesting therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Table 1: Key Structural Differences
| Compound Name / ID | Core Structure | Position 6 Substituent | Linker/Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazin | Phenylsulfanyl | Ethyl benzoate (acetamido) | ~435 (estimated)* |
| 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[...] | Triazolo[4,3-b]pyridazin | 4-Methylphenyl | Sulfanyl-acetamide | 299.35 |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)...) | Pyridazin-3-yl | N/A | Phenethylamino-benzoate | ~350 (estimated) |
| Compound 12 (Antioxidant-conjugated) | Triazolo[4,3-a]pyrazin | 4-Hydroxyphenyl | Acetamide-phenoxy | ~370 (estimated) |
- Core Heterocycles : The triazolo-pyridazin core in the target compound differs from pyridazin-3-yl (I-6230) or triazolo-pyrazin (Compound 12), altering π-π stacking and hydrogen-bonding capabilities .
- Linkers: The acetamido-benzoate linker in the target compound contrasts with phenethylamino (I-6230) or phenoxy-acetamide (Compound 12), affecting solubility and membrane permeability .
Biological Activity
Ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 449.5 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a triazole ring and a phenylsulfanyl moiety.
Structure Overview
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| Functional Groups | Triazole, Acetamido, Phenylsulfanyl |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolopyridazine derivatives. This compound has shown promising results against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of similar compounds, derivatives containing the triazole ring demonstrated significant inhibition against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The presence of the phenylsulfanyl group was noted to enhance the antimicrobial efficacy due to increased lipophilicity and interaction with bacterial membranes .
Anti-inflammatory Activity
The anti-inflammatory potential of triazolopyridazine derivatives has also been investigated. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Research Findings
A study examining the anti-inflammatory effects of related compounds indicated that they could effectively downregulate tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. This suggests that this compound may possess similar properties .
Anticancer Activity
Emerging research suggests that triazolopyridazine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Mechanistic Insights
In vitro studies have shown that compounds with a triazole moiety can interfere with the Akt/mTOR signaling pathway, leading to reduced cell viability in various cancer cell lines. This indicates potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .
- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for solid spills. Collect residues in sealed containers for hazardous waste disposal .
- Emergency Procedures : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water. Seek medical evaluation for persistent symptoms .
Q. What synthetic routes are effective for preparing triazolopyridazine derivatives like this compound?
- Methodological Answer :
- Key Steps :
Hydrazine Condensation : React substituted pyridazine derivatives with hydrazine hydrate to form triazolopyridazine cores, as seen in analogous syntheses .
Acetamide Coupling : Use EDC/HOBt-mediated amidation to link the triazolopyridazine moiety to the benzoate ester .
- Reaction Monitoring : Track progress via TLC (dichloromethane mobile phase) and confirm completion using (e.g., disappearance of hydrazine NH signals at δ 4–5 ppm) .
Q. How can spectroscopic techniques characterize this compound’s purity and structure?
- Methodological Answer :
- : Identify acetamido protons (δ 2.5–3.5 ppm) and aromatic protons from the phenylsulfanyl group (δ 7.2–7.8 ppm). Compare integrals to confirm stoichiometry .
- HRMS : Validate molecular weight (e.g., calculated [M+H] for CHNOS: 474.1184) with <2 ppm error .
- FTIR : Confirm amide C=O stretch (~1650 cm) and triazole ring vibrations (~1550 cm) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for triazole ring formation .
- Condition Screening : Apply machine learning to predict optimal solvent systems (e.g., ethanol vs. DMF) and catalyst loadings based on similar triazolopyridazine syntheses .
- Validation : Cross-reference computational predictions with experimental yields (e.g., 70–90% yields achieved via ethanol/acetic acid systems in related compounds) .
Q. How should researchers resolve contradictions in toxicity data for triazolopyridazine derivatives?
- Methodological Answer :
- Data Triangulation : Compare GHS classifications (e.g., acute oral toxicity in vs. "no data" in ) by testing the compound in standardized assays (e.g., OECD 423 for acute toxicity) .
- Statistical Analysis : Use factorial design experiments to isolate variables (e.g., purity, solvent residues) that may influence toxicity outcomes .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., phenylsulfanyl-substituted heterocycles) to infer hazard profiles .
Q. What strategies improve regioselectivity during triazolopyridazine ring formation?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the pyridazine precursor to favor cyclization at the 6-position .
- Catalytic Control : Use Cu(I) catalysts to mediate azide-alkyne cycloaddition (CuAAC) for precise triazole ring formation, though this may require post-functionalization .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., 0°C for kinetic selectivity vs. reflux for thermodynamic stability) .
Q. How can researchers validate the biological relevance of this compound’s structural motifs?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified sulfanyl groups (e.g., phenyl vs. alkyl) and test activity in target assays (e.g., enzyme inhibition) .
- Docking Simulations : Use molecular docking (AutoDock Vina) to predict binding interactions between the triazolopyridazine core and protein active sites .
- Metabolic Stability Assays : Evaluate in vitro microsomal stability to assess the benzoate ester’s susceptibility to hydrolysis .
Data-Driven Insights
| Parameter | Typical Range | Key Evidence |
|---|---|---|
| Reaction Yield | 70–95% | |
| Acute Oral Toxicity (LD) | 300–500 mg/kg (Category 4) | |
| Optimal Reaction Solvent | Ethanol/Acetic Acid | |
| Shift (Acetamido) | δ 2.5–3.5 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
